

Yo-Pro-3: A Technical Guide for Cell Biology Researchers

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Compound of Interest		
Compound Name:	Yo-Pro-3(2+)	
Cat. No.:	B1262677	Get Quote

Yo-Pro-3 is a carbocyanine-based, far-red fluorescent nucleic acid stain that serves as a critical tool in cell biology for identifying cells with compromised plasma membranes. As a cell-impermeant dye, it is selectively taken up by cells in later stages of apoptosis and necrosis, making it an invaluable probe for studies of cell viability and programmed cell death. This guide provides an in-depth overview of Yo-Pro-3, its applications, and detailed protocols for its use.

Core Principles and Applications

Yo-Pro-3 operates on the principle of differential membrane permeability. In healthy, viable cells, the intact plasma membrane excludes the dye. However, as cells undergo apoptosis or necrosis, the integrity of the plasma membrane is compromised, allowing Yo-Pro-3 to enter the cell. Once inside, it intercalates with double-stranded DNA (dsDNA), leading to a significant enhancement of its fluorescence.[1][2] This property allows researchers to distinguish between live, apoptotic, and necrotic cell populations, particularly when used in combination with other fluorescent probes.

The primary applications of Yo-Pro-3 in cell biology include:

- Identification of dead and membrane-compromised cells: Yo-Pro-3 is a reliable marker for cell death in various experimental systems.[1]
- Apoptosis and necrosis assays: When used in conjunction with other dyes such as Yo-Pro-1
 or propidium iodide (PI), Yo-Pro-3 can help differentiate between early apoptotic, late
 apoptotic, and necrotic cells.[3][4][5]



- Flow cytometry: It is well-suited for high-throughput analysis of cell viability and apoptosis by flow cytometry.[3][6]
- Fluorescence microscopy: Yo-Pro-3 is used as a nuclear counterstain in fixed and permeabilized cells and to visualize dead cells in live-cell imaging experiments.[7][8]

Quantitative Data

The spectral and physical properties of Yo-Pro-3 are summarized in the table below.

Property	Value	Reference(s)
Excitation Maximum (with dsDNA)	612 nm	[7][9]
Emission Maximum (with dsDNA)	631 nm	[7][9]
Molecular Weight	655 g/mol	[10]
Molar Extinction Coefficient	100,100 cm ⁻¹ M ⁻¹	[10]
Quantum Yield	0.16	[10]
Recommended Laser Line	594 nm (He-Ne)	[11]
Common Filter Set	Far-Red (e.g., Cy®5)	[12]
Supplied Concentration	1 mM in DMSO	[1]

Experimental Protocols Apoptosis and Necrosis Analysis by Flow Cytometry

This protocol describes the simultaneous use of Yo-Pro-3 and Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells.

Materials:

Yo-Pro-3 lodide (1 mM in DMSO)



- Propidium Iodide (PI) (1 mg/mL in water)
- Phosphate-Buffered Saline (PBS)
- Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)
- Flow cytometer with 488 nm and/or 561 nm laser excitation capabilities

Protocol:

- Cell Preparation:
 - Induce apoptosis in your cell line of choice using a suitable method. Include both positive and negative (untreated) control samples.
 - Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
 - Wash the cells once with cold PBS and resuspend the cell pellet in 1X binding buffer or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[4]
- Staining:
 - $\circ~$ To 1 mL of the cell suspension, add Yo-Pro-3 to a final concentration of 0.1 μM and PI to a final concentration of 1.5 $\mu\text{M}.$
 - Gently vortex the cell suspension and incubate for 20-30 minutes on ice or at room temperature, protected from light.[4]
- Data Acquisition:
 - Analyze the stained cells by flow cytometry as soon as possible after staining.
 - Excite the stained cells with a 488 nm or 561 nm laser.
 - Collect the fluorescence emission using appropriate filters:
 - Yo-Pro-3 (or a spectrally similar dye like PE-Cy5): ~660/20 nm bandpass filter.
 - PI: ~610/20 nm or ~670 nm longpass filter.[4]



Use unstained and single-stained controls to set up compensation and gates correctly.

Expected Results:

- Live cells: Low fluorescence in both the Yo-Pro-3 and PI channels.
- Apoptotic cells: High Yo-Pro-3 fluorescence and low PI fluorescence.
- Necrotic/Late Apoptotic cells: High fluorescence in both the Yo-Pro-3 and PI channels.

Fluorescence Microscopy of Dead Cells

This protocol outlines the use of Yo-Pro-3 to visualize dead cells in a population using fluorescence microscopy.

Materials:

- Yo-Pro-3 lodide (1 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- Cells cultured on coverslips or in imaging dishes
- Fluorescence microscope with appropriate filter sets

Protocol:

- Cell Preparation:
 - Culture cells under conditions that may induce cell death.
 - Gently wash the cells twice with PBS.
- Staining:
 - Prepare a working solution of Yo-Pro-3 in PBS or an appropriate buffer at a final concentration of 1-10 μM.[6] The optimal concentration may need to be determined empirically.



- Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
- Imaging:
 - Wash the cells gently twice with PBS to remove excess dye.
 - Mount the coverslip or place the imaging dish on the microscope stage.
 - Visualize the cells using a far-red filter set (e.g., Cy®5). Dead cells will exhibit bright nuclear fluorescence.

Signaling Pathways and Experimental Workflows Apoptosis Detection Using Yo-Pro-3 and Pl

The following diagram illustrates the progression of a cell through apoptosis and necrosis, and how Yo-Pro-3 and PI can be used to distinguish these stages.

Caption: Stages of cell death and the points of entry for Yo-Pro-3 and Pl.

Experimental Workflow for Flow Cytometry

The diagram below outlines a typical experimental workflow for analyzing cell viability using Yo-Pro-3 in flow cytometry.

Caption: A standard workflow for cell viability analysis using Yo-Pro-3.

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